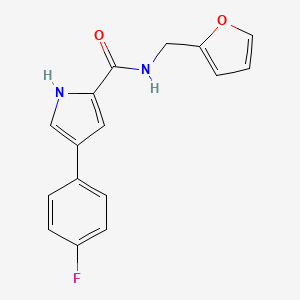

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide

Beschreibung

4-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide core substituted with a 4-fluorophenyl group at the 4-position and a furan-2-ylmethyl moiety at the amide nitrogen. The fluorine atom on the phenyl ring enhances metabolic stability and modulates electronic properties, while the furan group contributes to π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-13-5-3-11(4-6-13)12-8-15(18-9-12)16(20)19-10-14-2-1-7-21-14/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOTZWNEDOVPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the furan ring. One common synthetic route includes the following steps:

Preparation of 4-Fluorophenyl Group: This can be achieved through the halogenation of benzene derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Formation of Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes under acidic conditions.

Coupling of Furan and Fluorophenyl Groups: The fluorophenyl group is then coupled with the furan ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Introduction of Pyrrole Carboxamide Moiety:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 4-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Observations:

Substitution with pyridine () adds a basic nitrogen, enabling hydrogen bonding or coordination with metal ions in enzymes.

Aromatic vs. Aliphatic Substituents: The 4-fluorophenyl group in the target compound improves metabolic stability compared to aliphatic chains (e.g., butyryl in ), as aromatic rings resist oxidative degradation.

Steric and Conformational Effects: The cyclopropylcarbonyl group () introduces a strained three-membered ring, which may restrict conformational flexibility and influence binding specificity. 2-Ethylbutanoyl () is a branched aliphatic chain that could increase steric hindrance, affecting solubility and membrane permeability.

Biologische Aktivität

The compound 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is , with a molecular weight of 308.3 g/mol. The structure includes a pyrrole ring substituted with a furan moiety and a fluorophenyl group, which may contribute to its biological activity.

Structure

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |

| SMILES | CC1=CC=CO1C(=O)NCC2=CNC(=C2)C(=O)NCC3=CC=CO3 |

Anticancer Properties

Preliminary studies indicate that 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were promising, suggesting potent anticancer activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death in cancer cells.

- Antioxidant Activity : Potential scavenging of free radicals, contributing to reduced oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.